6-Nitro-3-p-nitrophenylchromen-2-one
Description
6-Nitro-3-p-nitrophenylchromen-2-one is a nitro-substituted chromenone derivative characterized by a coumarin (chromen-2-one) backbone functionalized with a nitro (-NO₂) group at the 6-position and a para-nitrophenyl (-C₆H₄NO₂) group at the 3-position. The nitro and nitrophenyl groups in this compound likely enhance its electron-deficient character, influencing reactivity and binding interactions in biological or material applications.
Properties
CAS No. |
22131-84-6 |
|---|---|
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
6-nitro-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H8N2O6/c18-15-13(9-1-3-11(4-2-9)16(19)20)8-10-7-12(17(21)22)5-6-14(10)23-15/h1-8H |
InChI Key |
RWHKCABDFSWZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The placement of nitro and nitrophenyl groups significantly impacts electronic and steric properties. For example, this compound has a para-substituted phenyl ring, which may enhance conjugation compared to the meta-substituted 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one .
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